N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
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Overview
Description
- React the anthracene derivative with sulfonyl chloride to form the sulfonamide.
- Reagents: Sulfonyl chloride and a base such as triethylamine.
- Conditions: The reaction is usually performed under anhydrous conditions to prevent hydrolysis.
Step 3: Addition of Butanamide Chain
- React the sulfonamide derivative with N-ethylbutanamide.
- Reagents: N-ethylbutanamide and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
- Conditions: The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, followed by the introduction of the sulfonamide group and the butanamide chain. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
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Step 1: Preparation of Anthracene Derivative
- React 9,10-dihydroanthracene with an oxidizing agent to form 9,10-dioxo-9,10-dihydroanthracene.
- Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Typically carried out in an organic solvent like dichloromethane at room temperature.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide can undergo various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the anthracene core.
Substitution: The sulfonamide and butanamide groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction can produce hydroanthracene derivatives.
Scientific Research Applications
N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The anthracene core can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound’s ability to undergo redox reactions can affect cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-methylbenzenesulfonamide: Similar sulfonamide structure but lacks the anthracene core.
N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: Similar anthracene and sulfonamide structure but lacks the butanamide chain.
Uniqueness
N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is unique due to its combination of an anthracene core, sulfonamide group, and butanamide chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-3-22-19(24)9-6-12-23(2)29(27,28)14-10-11-17-18(13-14)21(26)16-8-5-4-7-15(16)20(17)25/h4-5,7-8,10-11,13H,3,6,9,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRROREVCWXFOMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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